molecular formula C12H14F3NO2 B8592434 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol CAS No. 681508-69-0

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol

Cat. No.: B8592434
CAS No.: 681508-69-0
M. Wt: 261.24 g/mol
InChI Key: CKLFVCILFQQBTR-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol is a useful research compound. Its molecular formula is C12H14F3NO2 and its molecular weight is 261.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

681508-69-0

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]piperidin-4-ol

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)16-7-5-10(17)6-8-16/h1-4,10,17H,5-8H2

InChI Key

CKLFVCILFQQBTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (324 mg, 8.56 mmol) was added to a solution of 1-(4-trifluoromethoxyphenyl) piperidin-4-one (1.11 g, 4.28 mmol) prepared in Reference Example 22 in methanol (30 ml) while cooling in an ice-bath, and the mixture was stirred for 30 minutes. To which 10% hydrochloric acid was added, and the resulting mixture was concentrated under reduced pressure. To the residue saturated sodium bicarbonate aqueous solution was added, and the mixture was extracted with methylene chloride. The extract was washed with water and brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1) to afford 1-(4-trifluoromethoxyphenyl)piperidin-4-ol (1.08 g, yield 97%) as a white powder.
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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